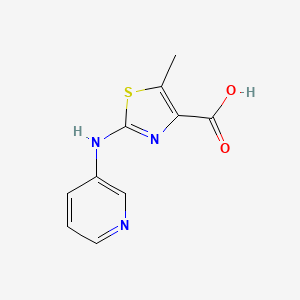

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid

描述

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a pyridin-3-ylamino group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₉N₃O₂S, with a molecular weight of 263.32 g/mol (assuming the ethyl ester form has a molecular formula of C₁₂H₁₃N₃O₂S as per ). The compound is identified by CAS numbers 1547201-90-0 (acid form, ) and 1715248-10-4 (ethyl ester form, ).

属性

IUPAC Name |

5-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-8(9(14)15)13-10(16-6)12-7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFVYCGSPVLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Methyl-5-Formyl-Thiazole Derivatives

A well-documented route involves the cyclization of thioamides with α-haloketones or α-haloesters under acidic or basic conditions:

This route yields the key intermediate 4-methyl-5-formyl-thiazole, which can be further functionalized.

Functionalization at the 2-Position with Pyridin-3-ylamino Group

Nucleophilic Aromatic Substitution or Amination

The introduction of the pyridin-3-ylamino group typically involves nucleophilic substitution on halogenated thiazole derivatives or direct amination:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 3 | Amination at the 2-position | Pyridin-3-amine or pyridin-3-ylamine derivatives, copper or palladium catalysis | General heterocyclic amination literature |

Alternatively, direct coupling using amide bond formation techniques can be employed, utilizing activating agents like carbodiimides.

Introduction of the Carboxylic Acid Group at the 4-Position

Oxidation of Methyl or Formyl Precursors

The carboxylic acid functionality can be introduced via oxidation of methyl groups or aldehyde intermediates:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 4 | Oxidation of methyl or aldehyde | Potassium permanganate, potassium dichromate, or sodium chlorite | Standard oxidation protocols for heterocycles |

In some cases, the acid is directly attached during the initial formation of the thiazole ring by using carboxylic acid derivatives.

Specific Synthesis Example Based on Patent Data

Patent CN101560195A describes a process for synthesizing 4-methyl-5-(2-hydroxyethyl)-thiazole, which can be adapted for the target compound by further functionalization:

- Step 1: React 3-acetylpropanol with thiourea in acidic medium at 78–100°C for 3–8 hours to form the thiazole ring.

- Step 2: Adjust pH with alkaline solution and extract with ether.

- Step 3: Oxidize or modify the side chain to introduce the carboxylic acid.

- Step 4: Conduct amination with pyridin-3-amine derivatives under suitable catalytic conditions.

This method emphasizes mild reaction conditions, high yields (up to 73%), and straightforward purification.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclization of thioamides with α-haloketones | Thioamide + α-haloketone | Reflux in acid or base | 60–75% | Common for heterocycle core |

| Oxidation of methyl/aldehyde | Sodium hypochlorite, TEMPO | 0–20°C, 30 min | 97–98% | For carboxylic acid introduction |

| Amination with pyridin-3-amine | Pyridin-3-amine + activated intermediate | Catalytic copper or palladium | 50–70% | For pyridinyl substitution |

| Multi-step synthesis (patent CN101560195A) | 3-acetylpropanol + thiourea | 78–100°C, 3–8 hrs | Up to 73% | Mild, cost-effective |

Research Findings and Considerations

- Reaction Conditions: Mild temperatures (78–100°C) and aqueous or organic solvents are preferred.

- Catalysts: Copper and palladium catalysts facilitate amination.

- Yield Optimization: Use of appropriate oxidants and purification techniques enhances overall yield.

- Cost & Scalability: The methods are designed for industrial scalability with low-cost reagents and straightforward purification.

化学反应分析

Types of Reactions

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated or alkoxylated thiazole derivatives.

科学研究应用

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid is a compound with significant potential in various scientific research applications. Its unique chemical structure provides opportunities in medicinal chemistry, agricultural science, and material science. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure is conducive to interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of thiazole compounds exhibit anticancer properties. A study focused on the synthesis of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against resistant strains.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, highlighting its potential use in developing new antibiotics .

Agricultural Science

The compound's properties make it suitable for use in agrochemicals, particularly as a fungicide or herbicide.

Case Study: Fungicidal Activity

A study assessing the fungicidal properties of thiazole compounds found that this compound effectively inhibited the growth of several plant pathogens. This suggests its application in crop protection strategies .

Material Science

Due to its unique chemical structure, this compound can also be explored in the development of new materials, particularly in organic electronics and sensors.

Case Study: Sensor Development

Research has indicated that thiazole derivatives can be used to create sensors for detecting environmental pollutants. The incorporation of this compound into sensor designs has shown promise in enhancing sensitivity and selectivity towards specific analytes .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Result |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | Significant cytotoxicity |

| Antimicrobial | Staphylococcus aureus | Effective against resistant strains |

| Fungicidal | Plant Pathogens | Inhibition of growth |

| Sensor Application | Environmental Pollutants | Enhanced sensitivity |

作用机制

The mechanism of action of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and biological responses .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole derivatives with pyridine or aryl-amino substituents.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

The amino linkage may enhance solubility and receptor binding in medicinal applications .

Functional Group Impact on Reactivity and Solubility The carboxylic acid moiety in the target compound enhances polarity and aqueous solubility relative to its ethyl ester derivative (). However, ester forms may exhibit better membrane permeability in drug delivery . 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid () lacks the aromatic pyridine ring, reducing steric bulk but limiting π-system interactions critical for bioactivity .

Stability and Environmental Sensitivity

- Compounds with nitro groups () or trifluoromethyl groups () may exhibit higher thermal stability but lower photostability compared to the target compound. highlights that environmental factors like pH and temperature significantly influence the stability of thiazole-carboxylic acid derivatives .

Potential Applications The target compound’s hybrid pyridine-thiazole structure aligns with corrosion inhibitors studied in , where similar derivatives showed efficacy in protecting metals. In medicinal chemistry, the pyridin-3-ylamino group’s ability to engage in hydrogen bonding (e.g., with kinase active sites) could make it a candidate for anticancer or antimicrobial agents, unlike simpler analogs like 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid .

生物活性

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C10H9N3O2S

- CAS Number : 1547201-90-0

This thiazole derivative features a pyridine ring and an amino group, which contribute to its biological activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor effects. A study reported that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxic activity. For instance, compounds with IC50 values below 1 µg/mL were identified as highly effective against cancer cells .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 1.92 |

| Compound B | U251 (glioblastoma) | 1.98 ± 1.22 |

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against bacterial strains. Thiazole derivatives are recognized for their ability to inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways. Studies have highlighted the effectiveness of thiazole compounds against Gram-positive and Gram-negative bacteria .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Some derivatives within this class have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The antiviral mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .

The biological activities of thiazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly the G2/M phase, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazoles may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous tissues.

Case Study 1: Anticancer Effects

A recent study focused on a series of thiazole derivatives, including this compound, evaluated their anticancer potential using human melanoma cells. The results showed significant inhibition of cell growth with an IC50 value indicating high potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole derivatives against resistant bacterial strains. The findings revealed that certain modifications in the thiazole structure enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold .

常见问题

Q. What synthetic methodologies are recommended for preparing 5-methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid and its analogs?

- Methodological Answer : A common approach involves refluxing 2-aminothiazole derivatives with pyridinyl aldehydes or amines in acidic conditions. For example, sodium acetate (0.1 mol) and acetic acid (100 mL) can be used as catalysts and solvent, respectively, under reflux for 3–5 hours. Post-reaction, the product is filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures . Modifications include varying substituents on the pyridine or thiazole rings to alter reactivity and yield.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) ensures purity.

- Spectroscopy :

- IR : Confirm presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C=N ~1600 cm⁻¹) .

- NMR : 1H-NMR identifies pyridinyl protons (δ 7.5–8.5 ppm) and thiazole methyl groups (δ 2.5–3.0 ppm). 13C-NMR verifies carboxylic acid carbons (δ ~170 ppm) .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values.

Q. What solvents and conditions are optimal for solubilizing this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) under mild heating (40–60°C). For biological assays, prepare stock solutions in DMSO (<5% v/v) and dilute in buffered saline to avoid precipitation .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Methodological Answer :

- Use microwave-assisted synthesis to reduce reaction time and enhance yields (e.g., 120°C for 30 minutes vs. 5 hours under conventional reflux) .

- Introduce electron-withdrawing groups on the pyridine ring to activate the amine for nucleophilic substitution.

- Optimize stoichiometry: A 1.5–2.0 molar excess of the pyridinyl amine relative to the thiazole precursor improves coupling efficiency .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons).

- Validate Purity : Batch-to-batch variability in compound purity (>95% by HPLC) significantly impacts activity. Re-test ambiguous samples .

- Structural Confirmation : Re-examine NMR/IR data to rule out regioisomeric byproducts (e.g., pyridinyl substitution at N1 vs. N3 positions) .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., GSK-3β or CDK1). Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues .

- QSAR Models : Train models with descriptors like logP, topological polar surface area (TPSA), and electronegativity of substituents to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。